molecular formula C5H13Cl2N3O B6225961 (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride CAS No. 2322513-72-2

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride

Cat. No.: B6225961
CAS No.: 2322513-72-2
M. Wt: 202.08 g/mol
InChI Key: HPOFOHLQMVXSKG-FHNDMYTFSA-N
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Description

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride is a chiral compound that belongs to the class of aminopyrrolidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The final product is typically purified using crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride include other aminopyrrolidine derivatives and chiral amines. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its biological activity and its role as an intermediate in the synthesis of chiral drugs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

2322513-72-2

Molecular Formula

C5H13Cl2N3O

Molecular Weight

202.08 g/mol

IUPAC Name

(3S)-3-aminopyrrolidine-1-carboxamide;dihydrochloride

InChI

InChI=1S/C5H11N3O.2ClH/c6-4-1-2-8(3-4)5(7)9;;/h4H,1-3,6H2,(H2,7,9);2*1H/t4-;;/m0../s1

InChI Key

HPOFOHLQMVXSKG-FHNDMYTFSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)N.Cl.Cl

Canonical SMILES

C1CN(CC1N)C(=O)N.Cl.Cl

Purity

95

Origin of Product

United States

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